Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid hexamethyl ester
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Overview
Description
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is a complex organic compound with the molecular formula C15H18O12 . This compound is characterized by a cyclopropane ring substituted with six ester groups, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be synthesized through the cyclization of appropriate precursors. One common method involves the electrochemical cyclization of tetramethyl propane-1,1,3,3-tetracarboxylate in methanol in the presence of a catalyst carrier such as sodium iodide. This reaction yields tetramethyl cyclopropane-1,1,2,2-tetracarboxylate with high efficiency .
Industrial Production Methods
Industrial production of hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate typically involves large-scale electrochemical processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .
Chemical Reactions Analysis
Types of Reactions
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate can be compared with other cyclopropane derivatives such as:
- Tetramethyl cyclopropane-1,1,2,2-tetracarboxylate
- Cyclopropane-1,1,2,2,3,3-hexacarboxylic acid
These compounds share similar structural features but differ in the number and type of functional groups attached to the cyclopropane ring. Hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate is unique due to its six ester groups, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
hexamethyl cyclopropane-1,1,2,2,3,3-hexacarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O12/c1-22-7(16)13(8(17)23-2)14(9(18)24-3,10(19)25-4)15(13,11(20)26-5)12(21)27-6/h1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZFZICYFNDUFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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